Methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is an organic compound belonging to the benzofuran class This compound is characterized by a benzofuran core substituted with a methyl group, a carboxylate ester, and a 4-chlorophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the 4-Chlorophenylmethoxy Group: This step involves the etherification of the benzofuran core with 4-chlorobenzyl alcohol in the presence of a base such as potassium carbonate.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzofuran ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, Methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways. Its structural features suggest potential activity as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for incorporation into materials with specific desired properties.
Mechanism of Action
The mechanism by which Methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
- Methyl 5-[(4-methylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
Methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of the 4-chlorophenylmethoxy group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique pharmacological profiles compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c1-11-17(18(20)21-2)15-9-14(7-8-16(15)23-11)22-10-12-3-5-13(19)6-4-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRZHDFJLQBGHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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